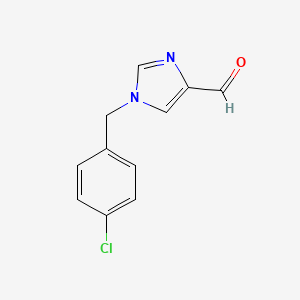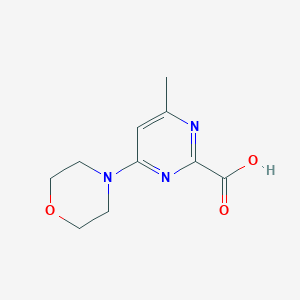![molecular formula C8H7ClN2O B1489322 5-クロロ-6-メトキシ-1H-ピロロ[2,3-b]ピリジン CAS No. 1190315-07-1](/img/structure/B1489322.png)
5-クロロ-6-メトキシ-1H-ピロロ[2,3-b]ピリジン
説明
5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
5-クロロ-6-メトキシ-1H-ピロロ[2,3-b]ピリジン: , 別名 5-CHLORO-6-METHOXY-7-AZAINDOLE は、いくつかの科学研究用途があります。ここでは、独自の用途に焦点を当てた包括的な分析を示します。
抗がん標的
この化合物は、抗がん標的としての可能性について研究されています。 フェニル環上の極性部分の存在により、がん治療の標的である炭酸脱水酵素IX(CAIX)に対する優れた阻害作用をもたらす可能性が示唆されています .
FGFR阻害剤
この化合物は、強力な線維芽細胞増殖因子受容体(FGFR)阻害剤の設計におけるヒンジ結合剤として役立ちます。 ピロロ[2,3-b]ピリジン環の5位における修飾は、FGFR中の重要なアミノ酸と水素結合を形成することにより、活性を向上させることを目的としています .
HIV侵入阻害剤
5-クロロ-6-メトキシ-7-アザインドールは、反応物として、HIV侵入阻害剤として作用するインドールスルホンアミドの調製に使用されます .
メラトニンのリガンド
この化合物は、睡眠障害や概日リズムの調節に影響を与える可能性のあるアザインドール部分を備えたメラトニンのリガンドの合成にも関与しています .
抗菌効果
5-クロロ-7-アザインドール系を含む化合物は、抗菌効果を示しており、新しい抗生物質の開発における貴重な足場となっています .
キナーゼ阻害
細胞分裂に不可欠なオーロラAおよびBキナーゼの阻害剤として作用し、そのため細胞分裂における役割から、がん治療の標的となり得ます .
作用機序
Target of Action
The primary target of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR signaling pathway plays an essential role in various types of tumors, making it an attractive strategy for cancer therapy .
Mode of Action
5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby reducing the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine results in the reduction of these processes .
Pharmacokinetics
Its low molecular weight suggests that it may have beneficial pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
In vitro studies have shown that 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
生化学分析
Biochemical Properties
5-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . The interaction between 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine and FGFRs involves binding to the receptor’s tyrosine kinase domain, leading to the inhibition of receptor autophosphorylation and subsequent signal transduction .
Cellular Effects
The effects of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . By targeting FGFRs, 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine disrupts key signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine exerts its effects through specific binding interactions with FGFRs. The compound binds to the ATP-binding site of the receptor’s tyrosine kinase domain, preventing ATP from binding and thereby inhibiting kinase activity . This inhibition results in the blockade of receptor autophosphorylation and downstream signaling, ultimately affecting cellular functions such as proliferation, survival, and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to potential degradation . Long-term studies have shown that continuous exposure to 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine can lead to sustained inhibition of FGFR signaling and prolonged effects on cellular functions .
Dosage Effects in Animal Models
The effects of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . Higher doses may result in adverse effects, including toxicity and off-target interactions . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
5-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is involved in metabolic pathways related to its interaction with FGFRs. The compound is metabolized by enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound . Understanding the metabolic pathways of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is transported and distributed through passive diffusion and active transport mechanisms . The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific cellular compartments can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is primarily within the cytoplasm, where it interacts with FGFRs . The compound may also localize to other cellular compartments, depending on its interactions with specific targeting signals and post-translational modifications . Understanding the subcellular localization of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is important for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-6(9)4-5-2-3-10-7(5)11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOXALJAFJSYRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




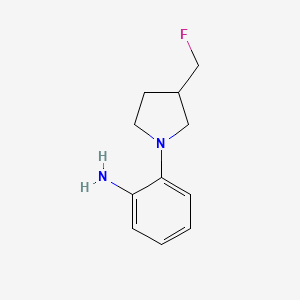
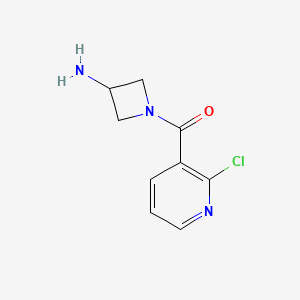


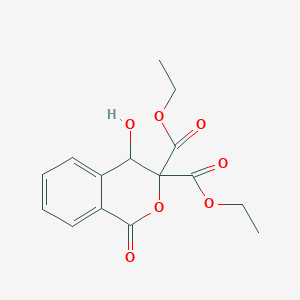
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1489252.png)
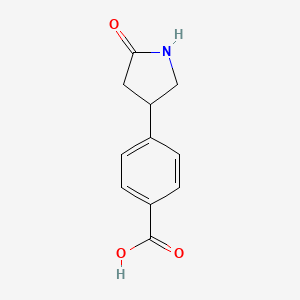
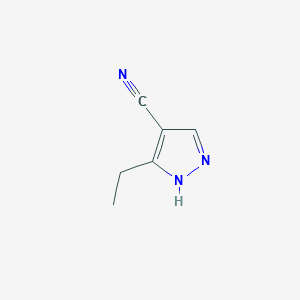
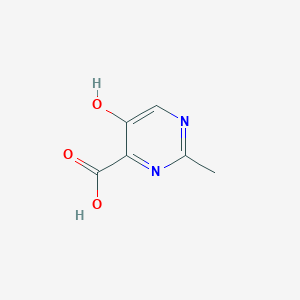
![6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489258.png)
